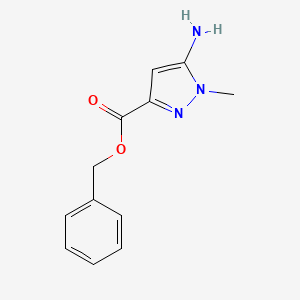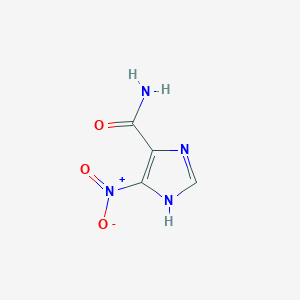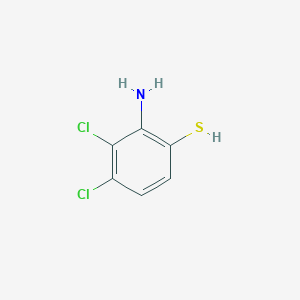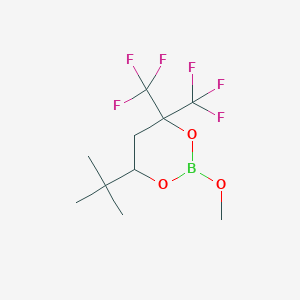
6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps. One common method starts with the bromination of 4-methoxyindazole to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom at the 1st position using a trimethylsilyl-ethoxy-methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting agents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed to expose the nitrogen atom for further functionalization.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation of the methoxy group can produce a hydroxy-indazole derivative.
Applications De Recherche Scientifique
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 6-bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-methoxy-1H-indazole: Lacks the trimethylsilyl-ethoxy-methyl group, which may affect its solubility and stability.
4-Methoxy-1H-indazole: Lacks both the bromine and trimethylsilyl-ethoxy-methyl groups, which can influence its biological activity and chemical reactivity.
6-Bromo-1H-indazole: Lacks the methoxy and trimethylsilyl-ethoxy-methyl groups, which can affect its binding affinity and selectivity.
Uniqueness
6-Bromo-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The trimethylsilyl-ethoxy-methyl group enhances the compound’s solubility and stability, making it a valuable building block in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H21BrN2O2Si |
|---|---|
Poids moléculaire |
357.32 g/mol |
Nom IUPAC |
2-[(6-bromo-4-methoxyindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2O2Si/c1-18-14-8-11(15)7-13-12(14)9-16-17(13)10-19-5-6-20(2,3)4/h7-9H,5-6,10H2,1-4H3 |
Clé InChI |
AVVVLIKAZAPWRE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C=NN2COCC[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)

![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)

![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)





